N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-3-bromobenzamide is a benzamide derivative featuring a 3-bromo-substituted aromatic ring linked via an amide bond to a [2,3'-bifuran]-5-ylmethyl group. The bifuran moiety consists of two fused furan rings connected at the 2 and 3' positions, with a methylene group at the 5-position for amide bond formation. Synthesis likely follows standard amide coupling protocols, such as those employing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) .
Properties
IUPAC Name |
3-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-13-3-1-2-11(8-13)16(19)18-9-14-4-5-15(21-14)12-6-7-20-10-12/h1-8,10H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCRGACGQPWFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide typically involves the coupling of a bifuran derivative with a bromobenzamide precursor. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, the reaction between 2-furoic acid and furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can yield the desired bifuran derivative . This intermediate can then be reacted with 3-bromobenzoyl chloride under appropriate conditions to form N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can be employed to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzamide derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of the corresponding benzamide derivative.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various biological receptors, potentially inhibiting or activating specific pathways. The bromobenzamide structure may also contribute to its binding affinity and specificity towards certain enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Ring
The position and nature of substituents on the benzamide ring significantly impact physicochemical and biological properties. Key comparisons include:
- 3-Bromo vs. 2-Trifluoromethyl (): Electronic Effects: The 3-bromo substituent exerts moderate electron-withdrawing effects via inductive mechanisms, while the 2-trifluoromethyl group (CF₃) is a stronger electron-withdrawing group due to its electronegativity and resonance effects. This difference may influence the amide’s acidity, with the trifluoromethyl analog exhibiting a higher predicted pKa (13.15 ± 0.46) . Steric and Solubility Effects: Bromine’s larger atomic radius (1.85 Å vs.
- 3-Bromo vs. 5-Bromo (): Positional Isomerism: The 5-bromo-substituted benzamide (e.g., 2-amino-N-substituted-5-bromobenzamide) includes an additional amino group at position 2, enhancing hydrogen-bonding capacity and aqueous solubility compared to the 3-bromo analog .
N-Substituent Variations
The [2,3'-bifuran]-5-ylmethyl group distinguishes the target compound from other N-substituted benzamides:
- Bifuran vs. Bipyridine-containing compounds (e.g., N-([2,3′-bipyridin]-5-ylmethyl)-9-isopropylpurin-6-amine) exhibit strong binding to kinase targets due to their planar, conjugated systems .
Physicochemical Properties and Predicted Data
Table 1 summarizes inferred properties of N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide alongside analogous compounds:
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The bifuran moiety, combined with the bromobenzamide group, suggests diverse interactions with biological targets, making it a candidate for further research in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 300.16 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological macromolecules. The bifuran moiety can engage in π-π stacking interactions with aromatic amino acids, while the bromobenzamide group may form covalent bonds with nucleophilic sites on proteins or enzymes. This dual interaction could modulate several biochemical pathways, potentially leading to therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that brominated compounds can inhibit tubulin polymerization, a crucial process for cell division. This inhibition can lead to cell cycle arrest in cancer cells.
Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial properties. The presence of the bifuran moiety is known to enhance the antibacterial activity of certain compounds, making it a potential candidate for developing new antibiotics.
Case Studies and Research Findings
- In Vitro Studies : A study investigating the cytotoxic effects of similar bromobenzamide derivatives on various cancer cell lines demonstrated significant growth inhibition at low micromolar concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
- Antimicrobial Testing : In a comparative study of various bifuran derivatives, this compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of bromobenzamides revealed that modifications on the benzene ring significantly impacted biological activity. Substituents that enhance lipophilicity were associated with increased potency against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
